molecular formula C6H4O4-2 B1242550 cis,trans-Muconate

cis,trans-Muconate

Cat. No.: B1242550
M. Wt: 140.09 g/mol
InChI Key: TXXHDPDFNKHHGW-HSFFGMMNSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis,trans-muconate is a muconate that is the dianion obtained by the deprotonation of both the carboxy groups of cis,trans-muconic acid. It has a role as a human xenobiotic metabolite. It is a muconate and a dicarboxylic acid dianion. It is a conjugate base of a cis,trans-muconic acid.

Scientific Research Applications

  • Biodegradation and Metabolic Processes

    • Cis,trans-muconate plays a role in the degradation of chlorinated aromatic compounds. For example, Alcaligenes eutrophus JMP 134 uses 2,4-Dichloro-cis,cis-muconate as a ring-cleavage product in the degradation of 3,5-dichlorocatechol (Pieper et al., 1991).
    • Additionally, muconate cycloisomerases are involved in the conversion of chlorinated muconates, which indicates their role in the biodegradation of halogenated compounds (Vollmer et al., 1994).
  • Chemical Synthesis and Isomerization

    • This compound is significant in the synthesis of bio-based chemicals, such as dimethyl terephthalate, via processes like esterification, isomerization, and dehydrogenation. Research has explored the iodine-catalyzed isomerization of cis,cis-dimethyl muconate to the trans,trans-form, which is crucial for advancing bio-based chemical technologies (Settle et al., 2018).
  • Polymerization and Material Science

    • In the field of material science, this compound is used in the synthesis of polymers. For example, unsaturated polyesters can be derived from muconic acid, which itself can be produced from sugars and lignin-derived aromatic compounds (Rorrer et al., 2016).
    • Radical polymerization of dialkyl muconates in both isotropic and crystalline states has been studied, indicating the versatility of muconate in polymer chemistry (Matsumoto et al., 1996).
  • Environmental and Renewable Energy Applications

    • The role of this compound in producing renewable terephthalic and 1,4-cyclohexanedicarboxylic acids from biomass highlights its significance in sustainable and renewable energy applications. This process involves converting cis,cis-muconic acid to trans,trans-muconic acid and then to renewable cyclic dicarboxylic acids (Carraher et al., 2017).
  • Catalysis and Chemical Reactions

    • This compound is also used in catalytic processes, such as the hydrosilylation of dimethyl muconates, indicating its importance in organic synthesis and catalysis (Yamamoto & Tabei, 1992).

Properties

Molecular Formula

C6H4O4-2

Molecular Weight

140.09 g/mol

IUPAC Name

(2Z,4E)-hexa-2,4-dienedioate

InChI

InChI=1S/C6H6O4/c7-5(8)3-1-2-4-6(9)10/h1-4H,(H,7,8)(H,9,10)/p-2/b3-1-,4-2+

InChI Key

TXXHDPDFNKHHGW-HSFFGMMNSA-L

Isomeric SMILES

C(=C/C(=O)[O-])\C=C/C(=O)[O-]

SMILES

C(=CC(=O)[O-])C=CC(=O)[O-]

Canonical SMILES

C(=CC(=O)[O-])C=CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis,trans-Muconate
Reactant of Route 2
cis,trans-Muconate
Reactant of Route 3
cis,trans-Muconate
Reactant of Route 4
Reactant of Route 4
cis,trans-Muconate
Reactant of Route 5
cis,trans-Muconate
Reactant of Route 6
Reactant of Route 6
cis,trans-Muconate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.